6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTVOVCPPLKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The key step involves the regioselective introduction of the difluoromethoxy group (-OCF2H) onto the naphthalene ring. This is achieved through nucleophilic substitution or electrophilic aromatic substitution methods, often utilizing difluoromethylation reagents or reagents capable of installing the -OCF2H group.
Specific Preparation Methods
Method A: Nucleophilic Difluoromethylation of Naphthalene Derivatives
- Starting from a suitably halogenated naphthalene derivative (e.g., 6-halo-naphthalene),
- A nucleophilic difluoromethylating reagent, such as difluoromethyl zinc or difluoromethyl sulfonates, is employed,
- Under basic or catalytic conditions, the difluoromethyl group is introduced at the desired position.
- Solvent: Dimethylformamide (DMF) or acetonitrile,
- Catalyst: Zinc or copper salts,
- Temperature: Room temperature to 80°C,
- Purification: Column chromatography.
- Yields range from 60-80% depending on the substrate and reagent purity.
- Example: Using difluoromethyl zinc reagents in the presence of a catalytic copper salt yields high regioselectivity.
Method B: Electrophilic Difluoromethoxylation
- Utilizes electrophilic difluoromethoxylating agents such as difluoromethyl hypofluorite or hypervalent iodine reagents,
- The reagents react with the aromatic ring under mild conditions.
- Solvent: Dichloromethane or acetonitrile,
- Temperature: 0°C to room temperature,
- Reaction time: Several hours,
- Purification: Recrystallization or chromatography.
- High regioselectivity and yields (~70-85%) have been reported,
- Suitable for late-stage functionalization of complex molecules.
Method C: Reductive Amination and Functional Group Interconversions
- The amino group at position 1 is introduced via reductive amination of the corresponding ketone or aldehyde,
- The difluoromethoxy group is attached either before or after amino functionalization, depending on the synthetic route.
- Reagents: Formaldehyde derivatives or amines,
- Reducing agent: Sodium cyanoborohydride or hydrogenation catalysts,
- Solvent: Methanol or ethanol.
- Yields of 75-90% are typical,
- This method allows for stereochemical control when chiral centers are involved.
Purification and Characterization
| Technique | Purpose | Typical Conditions |
|---|---|---|
| Column Chromatography | Purify the crude product | Silica gel, gradient elution with hexane/ethyl acetate |
| Recrystallization | Obtain pure crystalline product | Solvent systems like ethanol or dichloromethane/hexane |
| NMR Spectroscopy | Confirm structure | ¹H, ¹⁹F NMR for fluorinated groups |
| Mass Spectrometry | Verify molecular weight | APCI or ESI methods |
Research Findings and Optimization
- The regioselectivity of difluoromethoxy installation is influenced by the electronic nature of substituents on the aromatic ring.
- Electron-donating groups facilitate electrophilic substitution, while electron-withdrawing groups favor nucleophilic pathways.
- Reaction yields are optimized by controlling temperature, solvent polarity, and reagent stoichiometry.
- Advanced methods utilizing hypervalent iodine reagents have shown promise for high-yielding, selective difluoromethoxylation.
Summary of Key Data
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Difluoromethylation | Difluoromethyl zinc | DMF | RT–80°C | 60–80 | regioselective |
| Electrophilic Difluoromethoxylation | Difluoromethyl hypofluorite | CH₂Cl₂ | 0°C–RT | 70–85 | suitable for late-stage |
| Reductive Amination | Formaldehyde derivatives | Methanol | RT | 75–90 | stereoselective |
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthalen-1-one, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.
Potential Therapeutic Uses
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. Studies are ongoing to evaluate the efficacy of 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine in this regard.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Further investigation is required to elucidate the mechanisms involved and its effectiveness as an anticancer agent.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science Applications
In addition to medicinal uses, this compound has potential applications in material science:
Polymer Chemistry
The compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its difluoromethoxy group may impart unique characteristics to the resulting materials, such as improved thermal stability and chemical resistance.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Research
A study conducted on structurally similar compounds demonstrated significant antidepressant-like activity in animal models. Researchers are currently exploring whether this compound exhibits similar properties through behavioral assays and biochemical analyses.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies have shown that derivatives of tetrahydronaphthalene can inhibit the proliferation of various cancer cell lines. Ongoing research aims to assess the specific effects of this compound on cancerous cells and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, potentially modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 6
The position and nature of substituents on the tetrahydronaphthalene scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
Functional Group Modifications on the Amine
Variations in amine substitution (primary vs. secondary, dimethylation) alter pharmacokinetic profiles:
Key Observations :
- Primary Amines : The unmodified -NH₂ group in the target compound may favor interactions with acidic residues in enzymes or receptors.
- N,N-Dimethylation: Reduces hydrogen-bond donor capacity, increasing lipophilicity and CNS penetration .
- Bulkier Side Chains : Compounds like 4 exhibit tailored receptor selectivity but may suffer from reduced oral bioavailability due to high molecular weight (>500 g/mol) .
Biological Activity
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound characterized by a difluoromethoxy group attached to a tetrahydronaphthalen-1-amine framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activity and therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 213.22 g/mol
- CAS Number : 1221723-59-6
- InChI Key : FGDTVOVCPPLKHK-UHFFFAOYSA-N
The biological activity of this compound is primarily influenced by its structural similarity to other pharmacologically active compounds, such as zardaverine. This similarity suggests that it may interact with specific biochemical pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and phosphodiesterase enzymes. The compound's difluoromethoxy group may enhance its binding affinity to molecular targets, potentially modulating various biological processes .
In Vitro Studies
Research indicates that this compound can exhibit significant biological effects in vitro. For instance:
- GnRH Antagonistic Activity : Similar compounds have shown potent gonadotropin-releasing hormone (GnRH) antagonistic activity. This suggests that this compound may possess similar properties, making it a candidate for further investigation in reproductive health .
Case Studies and Applications
These findings underscore the relevance of structural modifications similar to those found in this compound for developing new therapeutics.
Synthetic Routes
The synthesis of this compound typically involves:
Q & A
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS to identify labile sites (e.g., difluoromethoxy cleavage) .
- Accelerated Stability Testing : Use DSC/TGA to assess thermal decomposition thresholds. For hygroscopic analogs, dynamic vapor sorption (DVS) quantifies moisture uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
